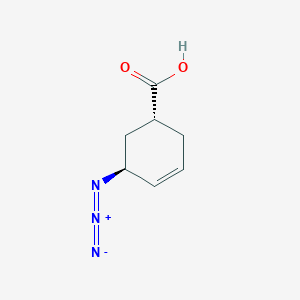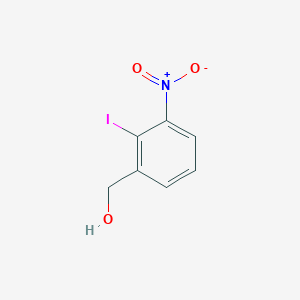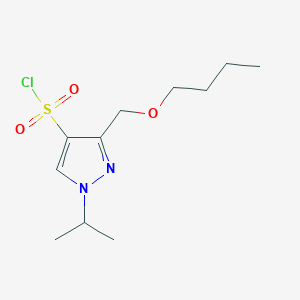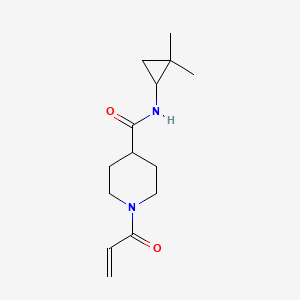![molecular formula C17H19N3O B2706288 (7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)(4-propylphenyl)methanone CAS No. 1798033-26-7](/img/structure/B2706288.png)
(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)(4-propylphenyl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a derivative of 7,8-dihydropyrido[2,3-d]pyrimidin-2-one , a bicyclic cytosine analogue. This analogue has been found to significantly enhance the stability of DNA duplexes when incorporated into them .
Synthesis Analysis
While specific synthesis methods for this compound were not found, similar compounds have been synthesized through cyclocondensation of disubstituted pyrimidin-4(3H)-ones with 1,3-dicarbonyl compounds and aromatic or heterocyclic aldehydes .Molecular Structure Analysis
The analogue 7,8-dihydropyrido[2,3-d]pyrimidin-2-one base pairs with purine bases on the opposite strands through Watson–Crick and/or wobble type hydrogen bonds . The additional ring of the base is stacked on the thymine bases at the 5′-side and overall exhibits greatly enhanced stacking interactions .Applications De Recherche Scientifique
Medicinal Chemistry and Drug Development
Anticancer Agents: The compound’s structural features make it a promising scaffold for designing novel anticancer agents. Researchers have explored modifications around the pyrido[4,3-d]pyrimidine core to enhance cytotoxicity and selectivity against cancer cells .
Kinase Inhibitors: The pyrido[4,3-d]pyrimidine moiety has been investigated as a kinase inhibitor scaffold. By introducing specific substituents, scientists aim to develop compounds that selectively target kinases involved in disease pathways, such as CDK2 inhibitors .
Combinatorial Chemistry and Solid-Phase Synthesis
Combinatorial Libraries: The compound’s solid-phase synthesis has enabled the creation of combinatorial libraries. Researchers have used this approach to explore diverse chemical space and identify potential drug candidates .
Biochemical Studies
Folate Metabolism: Related compounds, such as 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidines, have been used as starting materials for synthesizing tetrahydropteroic acid derivatives. These derivatives play a crucial role in folate metabolism and have implications in health and disease .
Patents and Intellectual Property
Novel Derivatives: The compound and its derivatives have been the subject of patent applications. Researchers continue to explore their potential applications in various contexts, including pharmaceuticals .
Orientations Futures
Propriétés
IUPAC Name |
7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-6-yl-(4-propylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O/c1-2-3-13-4-6-14(7-5-13)17(21)20-9-8-16-15(11-20)10-18-12-19-16/h4-7,10,12H,2-3,8-9,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWGSUWDHJZWFRP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)C(=O)N2CCC3=NC=NC=C3C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)(4-propylphenyl)methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(2-Chloro-4-fluorophenyl)methylsulfanyl]-1-(3,5-dimethylphenyl)pyrazin-2-one](/img/structure/B2706206.png)



![Ethyl 1-(2-{2-[(3-methylphenyl)amino]-2-oxoethyl}-1-oxo-1,2-dihydro[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)piperidine-4-carboxylate](/img/structure/B2706211.png)





![N-(4-fluorobenzyl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2706222.png)


